Anti-HSV-1 Potency of 5-Propynyl-dUrd Relative to Bromovinyl-dUrd (BVdU) and Conjugated Isomers
In direct head-to-head testing for inhibition of herpes simplex virus type 1 (HSV-1) plaque formation, the conjugated isomer [E]-5-(1-propenyl)-2'-deoxyuridine reduced plaque formation by 50% at approximately 1 μM. A comparative ranking of activity placed this compound below [E]-5-(2-bromovinyl)-2'-deoxyuridine (BVdU) but above the arabinofuranosyluracil analog in the same series [1]. Notably, the nonconjugated isomers of 5-propenyl-dUrd were inactive, and HSV-1 mutants lacking thymidine kinase (TK⁻) were fully resistant, confirming that antiviral activity is both isomer-dependent and strictly contingent on viral TK-mediated phosphorylation [1].
| Evidence Dimension | Antiviral potency (50% plaque reduction concentration) |
|---|---|
| Target Compound Data | ~1 μM (E-isomer) |
| Comparator Or Baseline | [E]-5-(2-bromovinyl)-2'-deoxyuridine (BVdU): more potent than pdU (exact IC50 76 nM from independent data); 5-(1-propenyl)-1-β-D-arabinofuranosyluracil: less potent |
| Quantified Difference | Activity order: BVdU > 5-(2-bromovinyl)-araU ≥ E-5-propenyl-dUrd > 5-propenyl-araU; nonconjugated 5-propenyl-dUrd isomers: inactive |
| Conditions | HSV-1 plaque reduction assay; wild-type versus TK⁻ mutant virus |
Why This Matters
This defines the precise structural requirement (conjugated E-alkenyl geometry) for antiviral activity and establishes pdU's potency tier relative to the clinical candidate BVdU, enabling informed selection for comparative antiviral studies.
- [1] Stening G, Gotthammar B, et al. Antiherpes activity of [E]-5-(1-propenyl)-2'-deoxyuridine and 5-(1-propenyl)-1-beta-D-arabinofuranosyluracil. Antimicrob Agents Chemother. 1986. View Source
